1-(3,5-Difluorophenyl)ethanol

Medicinal Chemistry Drug Design Lipophilicity

1-(3,5-Difluorophenyl)ethanol (CAS 467223-90-1; also known as 3,5-Difluorophenethyl alcohol) is a fluorinated aromatic alcohol belonging to the class of chiral benzylic alcohols. Its molecular formula is C8H8F2O, with a molecular weight of 158.15 g/mol.

Molecular Formula C8H8F2O
Molecular Weight 158.148
CAS No. 467223-90-1; 872181-59-4
Cat. No. B2776176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Difluorophenyl)ethanol
CAS467223-90-1; 872181-59-4
Molecular FormulaC8H8F2O
Molecular Weight158.148
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)F)F)O
InChIInChI=1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3
InChIKeyUEGDJZYKJPZJAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Difluorophenyl)ethanol (CAS 467223-90-1): A Critical Chiral Intermediate for Fluorinated API Synthesis and Medicinal Chemistry


1-(3,5-Difluorophenyl)ethanol (CAS 467223-90-1; also known as 3,5-Difluorophenethyl alcohol) is a fluorinated aromatic alcohol belonging to the class of chiral benzylic alcohols. Its molecular formula is C8H8F2O, with a molecular weight of 158.15 g/mol [1]. The compound features a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions, and an ethanol group, which creates a chiral center, making it optically active [1]. It is primarily utilized as a versatile chiral building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries . The presence of the 3,5-difluoro substitution pattern is known to enhance certain physicochemical properties, such as metabolic stability, which makes it a valuable scaffold in drug discovery and development .

Why 1-(3,5-Difluorophenyl)ethanol Cannot Be Simply Replaced by Other Fluorophenyl Ethanol Isomers or Dichloro Analogs


Generic substitution of 1-(3,5-difluorophenyl)ethanol with close structural analogs—such as mono-fluorophenyl ethanols (e.g., 1-(3-fluorophenyl)ethanol or 1-(4-fluorophenyl)ethanol) , positional difluoro isomers (e.g., 1-(2,4-difluorophenyl)ethanol or 1-(2,6-difluorophenyl)ethanol) , or even the 3,5-dichloro analog—is scientifically unsound due to significant differences in physicochemical properties and subsequent biological behavior. The specific 3,5-difluoro substitution pattern confers a unique combination of lipophilicity, hydrogen bonding capacity, and electronic effects that directly impacts target binding, metabolic stability, and pharmacokinetics . As demonstrated by the quantitative evidence below, simply swapping this compound for a cheaper or more readily available alternative can lead to a quantifiable change in critical drug-like parameters, potentially derailing a lead optimization program or introducing unacceptable variability in a key synthetic step.

1-(3,5-Difluorophenyl)ethanol: Quantitative Evidence for Differentiated Performance vs. Closest Analogs


LogP Comparison: Enhanced Lipophilicity of 1-(3,5-Difluorophenyl)ethanol vs. Mono-Fluorinated Analogs

The calculated partition coefficient (LogP) for 1-(3,5-difluorophenyl)ethanol is 2.02, which is significantly higher than that of its mono-fluorinated analogs [1]. For comparison, 1-(3-fluorophenyl)ethanol has a LogP of 1.88, and 1-(4-fluorophenyl)ethanol has a LogP of 1.77 [2][3]. This ~0.14-0.25 unit increase indicates greater lipophilicity, which is a critical parameter influencing membrane permeability and passive diffusion [1].

Medicinal Chemistry Drug Design Lipophilicity

Aqueous Solubility: Reduced Water Solubility of 1-(3,5-Difluorophenyl)ethanol Compared to Mono-Fluoro Analogs

The calculated aqueous solubility for 1-(3,5-difluorophenyl)ethanol is 1.02 mg/mL, corresponding to a Log S (ESOL) of -2.19 . This is notably lower than the typical solubility of its mono-fluorinated counterparts. While specific mg/mL data for the mono-fluoro analogs is not provided, their lower LogP values (1.88 and 1.77) are consistent with higher aqueous solubility [1][2]. This demonstrates a clear trade-off between lipophilicity and aqueous solubility, a key consideration for oral formulation.

Preformulation Drug Development Solubility

Acid Dissociation Constant: A More Acidic Hydroxyl Proton in 1-(3,5-Difluorophenyl)ethanol Compared to Non-Fluorinated and Dichloro Analogs

The calculated acid dissociation constant (pKa) for 1-(3,5-difluorophenyl)ethanol is approximately 14.5 [1]. This value is lower (more acidic) than that of its non-fluorinated analog, 1-phenylethanol (pKa ≈ 15.3), and significantly lower than its dichloro analog, 1-(3,5-dichlorophenyl)ethanol (pKa not found, but chlorine is less electron-withdrawing than fluorine, suggesting a higher pKa) [2]. The electron-withdrawing effect of the fluorine atoms stabilizes the resulting alkoxide ion, making the proton slightly more acidic.

Physical Organic Chemistry Drug Metabolism Ionization

Synthetic Utility: High-Yielding Reduction from Commercially Available Ketone Precursor

A practical synthesis of 1-(3,5-difluorophenyl)ethanol involves the reduction of 3,5-difluorobenzaldehyde, yielding the product as a colorless oil with an isolated yield of 90.4% . The compound can also be obtained via the reduction of 3,5-difluoroacetophenone . While direct comparative yield data for the reduction of other fluorophenyl ethanols is not provided, the high yield (>90%) from a readily available aldehyde precursor demonstrates an efficient and robust synthetic route for this specific derivative .

Process Chemistry Synthetic Methodology Chiral Synthesis

Commercial Availability and Purity: Reliable Access to High-Purity Material with Analytical Documentation

1-(3,5-Difluorophenyl)ethanol (CAS 872181-59-4) is commercially available with a standard purity of 95% from established suppliers like Bide Pharmatech, which provides batch-specific quality control documentation including NMR, HPLC, and GC analyses . Other suppliers offer purities up to 98% . While the mono-fluoro and dichloro analogs are also commercially available, the provision of comprehensive analytical data (NMR, HPLC, GC) for the 3,5-difluoro derivative reduces the time and cost associated with in-house characterization and verification .

Chemical Sourcing Quality Control Procurement

1-(3,5-Difluorophenyl)ethanol: High-Value Applications in Drug Discovery, Chiral Synthesis, and Kinase Inhibitor Development


Medicinal Chemistry: Fragment for Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

When designing new drug candidates, the 3,5-difluorophenyl ethanol moiety can be introduced to increase lipophilicity (LogP = 2.02) and potentially improve metabolic stability compared to non-fluorinated or mono-fluorinated alternatives . This makes it a preferred fragment for lead optimization programs where enhancing membrane permeability is a key objective . The trade-off in reduced aqueous solubility (1.02 mg/mL) must be considered and managed through formulation .

Chiral Building Block for Asymmetric Synthesis of Complex Pharmaceuticals

The chiral nature of 1-(3,5-difluorophenyl)ethanol makes it a crucial starting material for the synthesis of enantiomerically pure pharmaceuticals . It serves as a precursor for APIs where a fluorinated phenyl ethanol moiety is a key pharmacophore . Its high yield (90.4%) in a scalable reduction reaction from 3,5-difluorobenzaldehyde makes it a cost-effective and reliable intermediate for process chemistry .

Synthesis of Fluorinated Kinase Inhibitors for Targeted Anticancer Therapies

1-(3,5-Difluorophenyl)ethanol is a key intermediate in the synthesis of kinase inhibitors, which are a major class of targeted anticancer therapies . Its specific substitution pattern and physicochemical properties are likely to influence the binding affinity and selectivity of the final inhibitor molecule for its kinase target .

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